3-Nitro-4-(4-nitrophenyl)but-3-en-2-one
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Overview
Description
3-Nitro-4-(4-nitrophenyl)but-3-en-2-one is an organic compound with the molecular formula C10H8N2O5 It is characterized by the presence of two nitro groups attached to a phenyl ring and a butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(4-nitrophenyl)but-3-en-2-one typically involves the nitration of 4-(4-nitrophenyl)but-3-en-2-one. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group . The reaction conditions must be carefully controlled to avoid over-nitration and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(4-nitrophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-4-(4-nitrophenyl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antitumor and antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(4-nitrophenyl)but-3-en-2-one involves its interaction with various molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects such as antimicrobial or antitumor activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)but-3-en-2-one: Similar structure but lacks the additional nitro group.
4-(3-Nitrophenyl)but-3-en-2-one: Similar structure with the nitro group in a different position.
3-Nitroacetophenone: Contains a nitro group and a ketone but lacks the butenone structure.
Uniqueness
3-Nitro-4-(4-nitrophenyl)but-3-en-2-one is unique due to the presence of two nitro groups and the butenone structure, which confer distinct chemical reactivity and potential biological activity. Its dual nitro groups make it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
113436-40-1 |
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Molecular Formula |
C10H8N2O5 |
Molecular Weight |
236.18 g/mol |
IUPAC Name |
3-nitro-4-(4-nitrophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H8N2O5/c1-7(13)10(12(16)17)6-8-2-4-9(5-3-8)11(14)15/h2-6H,1H3 |
InChI Key |
GKXBRPSLGUXMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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